2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide
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Overview
Description
2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide, also known as BNHB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide is not yet fully understood. However, it has been proposed that 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide has also been found to inhibit the activity of various enzymes involved in the production of reactive oxygen species, leading to its antioxidant properties.
Biochemical and Physiological Effects:
2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, leading to its antioxidant properties. 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide is its potential therapeutic applications in various fields of scientific research, including cancer research and the treatment of inflammatory diseases. However, one limitation of 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide is its low solubility in water, which can make it difficult to use in certain lab experiments.
Future Directions
There are various future directions for the study of 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide. One direction is the exploration of its potential therapeutic applications in the treatment of various inflammatory diseases. Another direction is the optimization of its synthesis method to increase its solubility in water and improve its efficacy. Additionally, the study of the mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide is an important future direction, as it can lead to the development of more effective therapeutic agents.
Synthesis Methods
The synthesis of 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide involves the reaction of 2-bromonaphthalene with 2-amino-3-hydroxybenzaldehyde, followed by the addition of butanohydrazide. The resulting compound is then subjected to a reflux reaction in ethanol, resulting in the formation of 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide. Alternative methods for synthesizing 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide have also been explored, including the use of microwave irradiation and ultrasound-assisted synthesis.
Scientific Research Applications
2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3/c1-2-18(21(26)24-23-13-15-8-4-6-10-17(15)25)27-19-12-11-14-7-3-5-9-16(14)20(19)22/h3-13,18,25H,2H2,1H3,(H,24,26)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENYPZLYQDRLIV-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC=CC=C1O)OC2=C(C3=CC=CC=C3C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC=CC=C1O)OC2=C(C3=CC=CC=C3C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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